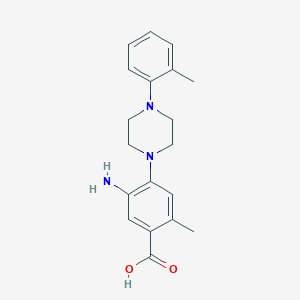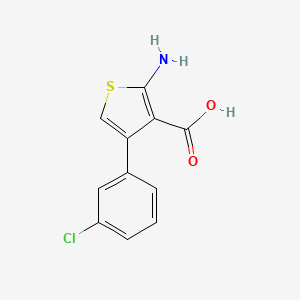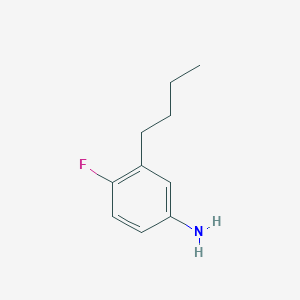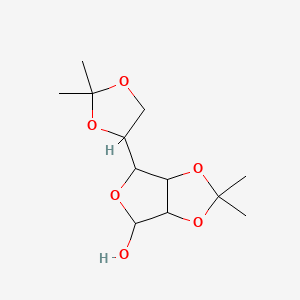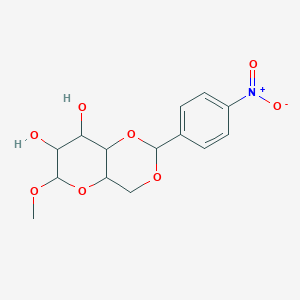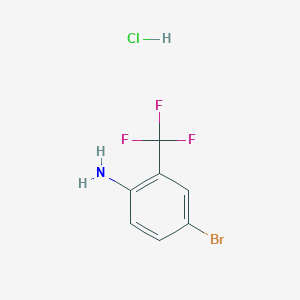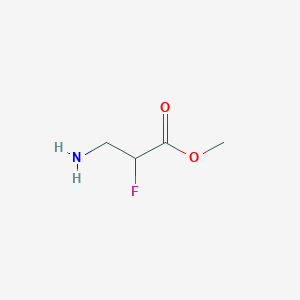
Methyl 3-amino-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-fluoropropanoate is an organic compound with the molecular formula C4H8FNO2 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a fluorine atom, and the hydrogen atom at the third carbon is replaced by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-fluoropropanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-amino-propanoate. This reaction typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.
Another method involves the use of a starting material like 3-amino-2-fluoropropanoic acid, which is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The esterification step can be carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-amino-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorine atom.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which methyl 3-amino-2-fluoropropanoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-2-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-amino-2-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 3-amino-2-iodopropanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 3-amino-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C4H8FNO2 |
|---|---|
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
methyl 3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |
Clé InChI |
WOVBJOLECSYCJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)



